3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride
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Overview
Description
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alcohols and amines are used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers and esters.
Scientific Research Applications
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a bio-isostere in drug design.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a bio-isostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-azetidine: A structurally similar compound with potential biological activity.
Pyrrolidin-3-ol: Another bio-isostere with similar applications in drug design.
Azetidine-3-carbonitrile: A related compound with different functional groups and reactivity.
Uniqueness
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is unique due to its combination of a hydroxymethyl group and a nitrile group on the azetidine ringIts ability to undergo various chemical reactions and its potential as a bio-isostere make it a valuable compound in scientific research .
Biological Activity
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring structure, which is a four-membered saturated heterocyclic compound. The presence of a hydroxymethyl group and a carbonitrile moiety contributes to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C5H8ClN2O |
Molecular Weight | 150.58 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Mechanisms of Biological Activity
Research indicates that this compound acts primarily as an inhibitor of low-fidelity DNA polymerase Theta (Polθ), which is implicated in DNA repair processes. Inhibition of Polθ is particularly relevant in BRCA-deficient tumors, where it may offer a synthetic-lethal approach to cancer therapy . The compound's structural characteristics allow it to effectively interact with the enzyme, potentially leading to reduced tumor cell proliferation.
Case Studies and Research Findings
- Inhibition of DNA Polymerase Theta : A study highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors. The lead compound showed significant antiproliferative effects in DNA repair-compromised cells, suggesting its utility in targeting specific cancer types .
- Antiproliferative Properties : Further investigations demonstrated that derivatives of the compound exhibited favorable pharmacokinetics and significant activity against various cancer cell lines. For instance, the optimized derivative C1 was noted for its effectiveness in inhibiting growth in BRCA-deficient tumors, showcasing the potential for targeted cancer therapies .
- Comparison with Related Compounds : The biological activity of this compound was compared with other azetidine-based compounds. It was found to possess unique properties that enhance its effectiveness as a therapeutic agent, particularly in the context of synthetic lethality in cancer treatments .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Targeting DNA Repair Mechanisms : Inhibition of Polθ represents a novel approach to treating cancers with specific genetic backgrounds.
- Potential for Drug Development : The compound's unique structure offers opportunities for further modifications to enhance efficacy and reduce side effects.
- Research Implications : Ongoing studies are needed to fully elucidate the mechanisms and optimize the therapeutic potential of this compound.
Properties
IUPAC Name |
3-(hydroxymethyl)azetidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,2-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRIKOVZFEVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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